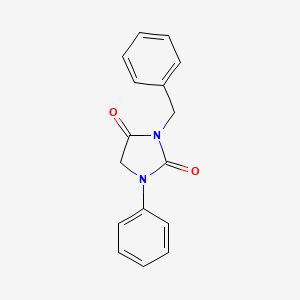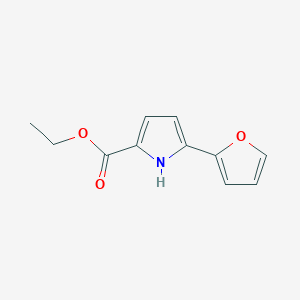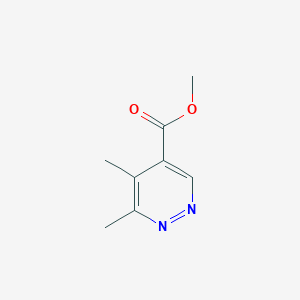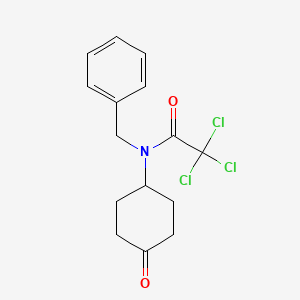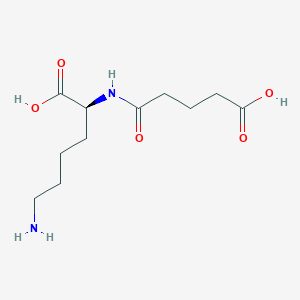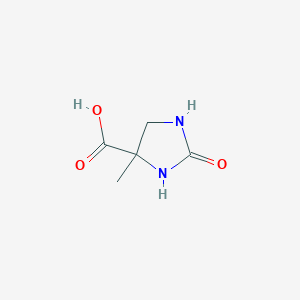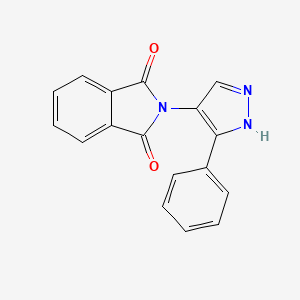
2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione, also known as ‘2-PPD’, is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields, such as medicinal chemistry, biochemistry, and biotechnology. This compound is a pyrazole derivative, which is a type of heterocyclic compound containing three nitrogen atoms in a ring structure. The pyrazole ring structure of 2-PPD makes it a useful tool for synthesizing other compounds, and it has been used in a variety of studies to investigate the biological effects of various compounds.
Scientific Research Applications
2-PPD has been used in a variety of scientific studies to investigate the biological effects of various compounds. For example, it has been used in studies to evaluate the anticancer activity of various compounds, as well as to study the mechanisms of action of various drugs. In addition, 2-PPD has been used in studies to investigate the effects of various compounds on the immune system, as well as to study the role of various enzymes in metabolic pathways. Furthermore, 2-PPD has been used to evaluate the effects of various compounds on the nervous system, as well as to study the role of various proteins in signal transduction pathways.
Mechanism of Action
The mechanism of action of 2-PPD is not yet fully understood. However, it is believed that 2-PPD can interact with various proteins and enzymes in the body, leading to changes in their activity. For example, 2-PPD has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 2-PPD has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. Furthermore, 2-PPD has been found to interact with various other proteins, such as protein kinase C (PKC) and protein kinase A (PKA), which are involved in signal transduction pathways.
Biochemical and Physiological Effects
2-PPD has been found to have a variety of biochemical and physiological effects. For example, it has been found to reduce inflammation, as well as to inhibit the growth of cancer cells. In addition, 2-PPD has been found to have neuroprotective effects, as well as to modulate the activity of various enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Furthermore, 2-PPD has been found to have antioxidant effects, as well as to modulate the activity of various enzymes involved in the detoxification of xenobiotic compounds.
Advantages and Limitations for Lab Experiments
2-PPD has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize, and it is stable in a variety of solvents. In addition, it is relatively non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it can be difficult to purify. Furthermore, it can be difficult to accurately measure its concentration in solution.
Future Directions
The potential applications of 2-PPD are vast, and there are many future directions for research. For example, further studies could be conducted to investigate its effects on various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, further studies could be conducted to investigate its potential use in drug delivery systems, as well as to investigate its effects on various enzymes and proteins involved in signal transduction pathways. Furthermore, further studies could be conducted to investigate its potential use in the synthesis of other compounds, as well as to investigate its effects on various metabolic pathways.
Synthesis Methods
2-PPD can be synthesized from various starting materials, such as 3-phenyl-1H-pyrazole-4-carboxylic acid and 1,3-dihydro-1H-isoindole-1,3-dione. The synthesis of 2-PPD involves a two-step process that begins with the condensation of the two starting materials to form a cyclic intermediate, followed by an intramolecular cyclization reaction to form the final product. The reaction can be carried out in a variety of solvents, such as dichloromethane and ethanol, and the reaction can be catalyzed by a variety of acids, such as hydrochloric acid, acetic acid, or sulfuric acid.
properties
IUPAC Name |
2-(5-phenyl-1H-pyrazol-4-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-16-12-8-4-5-9-13(12)17(22)20(16)14-10-18-19-15(14)11-6-2-1-3-7-11/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNKFQYISUTWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

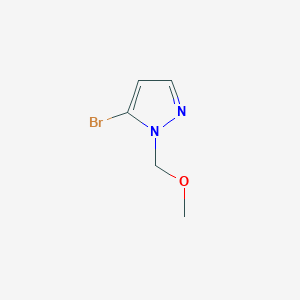
![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)
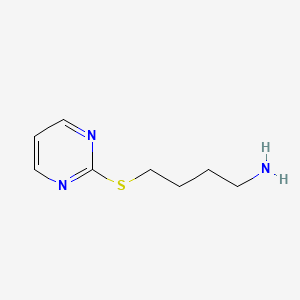

![3-{4-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B6603936.png)


![2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide](/img/structure/B6603952.png)
